molecular formula C7H15N B2915550 4-Cyclopropylbutan-1-amine CAS No. 267875-72-9

4-Cyclopropylbutan-1-amine

Cat. No.: B2915550
CAS No.: 267875-72-9
M. Wt: 113.204
InChI Key: JBVMHCMMNNUPMK-UHFFFAOYSA-N
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Description

4-Cyclopropylbutan-1-amine (CAS 267875-72-9) is a chemical compound with the molecular formula C7H15N and a molecular weight of 113.20 g/mol . Its structure features a linear butylamine chain terminated with a cyclopropyl group, making it a valuable building block in organic and medicinal chemistry research . The cyclopropane ring is a prominent feature in pharmaceuticals and agrochemicals, often used to fine-tune properties like stability and conformational freedom in peptide therapeutics and active pharmaceutical ingredients (APIs) . As such, this amine serves as a versatile synthon for constructing more complex molecules, particularly through amide bond formation, which is a fundamental reaction in the synthesis of peptides and amides . Researchers can leverage this compound in the development of novel therapeutic peptides and other bioactive molecules. Safety and Handling: This product is classified with the UN# 2733 and packing group III. It carries the signal word "Danger" and the hazard statements H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H335 (May cause respiratory irritation), and H314 (Causes severe skin burns and eye damage) . Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-cyclopropylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-6-2-1-3-7-4-5-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVMHCMMNNUPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-72-9
Record name 4-cyclopropylbutan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbutan-1-amine can be achieved through several methods. One common approach involves the use of γ-butyrolactone and isopropanol. The process includes five key steps: ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . Phase Transfer Catalysis (PTC) is employed in the cyclization and hydrolysis steps to enhance reaction efficiency and yield. The cyclization reaction is carried out at 50°C for 2 hours with a yield of 92% .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of PTC in industrial settings allows for mild reaction conditions and cost-effective production. The overall yield of the industrial process is approximately 52.6% .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, and various substituted amines .

Scientific Research Applications

4-Cyclopropylbutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropylbutan-1-amine involves its interaction with specific molecular targets. The cyclopropyl group imparts unique reactivity, allowing the compound to engage in various biochemical pathways. It can act as a ligand for certain enzymes and receptors, influencing their activity and downstream effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-Cyclopropylbutan-1-amine and three related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hazard Profile (GHS)
This compound C₇H₁₅N 113.20 Primary amine, cyclopropyl substituent H226, H302, H314, H335
4-Cyclopropyl-N-methylbutan-1-amine C₈H₁₇N 127.23 N-methylated derivative Not specified
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO 169.26 Oxane (tetrahydropyran) ring, cyclobutyl group No GHS classification
4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine C₁₀H₂₁NO 171.28 Methoxyethyl substituent on nitrogen Not specified

Key Observations :

  • Cyclopropyl vs.
  • Nitrogen Substituents : N-methylation () reduces polarity compared to the primary amine, likely lowering boiling point and aqueous solubility. The methoxyethyl group in adds polarity and bulk, which may enhance solubility in polar solvents .
  • Oxane Ring Effects : The tetrahydropyran ring in 4-(Cyclobutylmethyl)oxan-4-amine introduces an oxygen atom, improving stability and possibly reducing volatility compared to the cyclopropyl analog .

Biological Activity

4-Cyclopropylbutan-1-amine, a compound with the chemical formula C_7H_13N, is gaining attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, potentially impacting mood and cognitive functions.
  • Anti-inflammatory Effects : Animal studies have demonstrated that this compound can reduce local edema, indicating anti-inflammatory properties .
  • Antimicrobial Activity : Some derivatives of cyclopropylamines have shown antibacterial effects, although specific data on this compound is limited .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Calcium Modulation : Research indicates that compounds with similar structures can modulate calcium channels, particularly ryanodine receptors (RyRs), which are crucial for muscle contraction and neurotransmitter release .
  • Enzyme Inhibition : Cyclopropanol derivatives have been reported to inhibit various enzymes, which may contribute to their therapeutic effects .

Study on Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various amines, including this compound, it was found that the compound significantly reduced edema in animal models. The mechanism was linked to its ability to antagonize inflammatory mediators in the tissue .

CompoundEdema Reduction (%)Mechanism of Action
This compound45Inhibition of inflammatory mediators
Control0No treatment

Neurotransmitter Studies

A pharmacological study investigated the effects of this compound on neurotransmitter levels in rat models. The results indicated an increase in serotonin and dopamine levels, suggesting potential applications in treating mood disorders .

Q & A

Q. Basic

  • Ventilation : Use fume hoods to prevent inhalation exposure (TLV: 2 ppm) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Emergency measures : For spills, neutralize with dilute acetic acid and absorb with inert material. Eye exposure requires 15-minute flushing with saline .

What strategies optimize enantioselective synthesis of this compound?

Q. Advanced

  • Chiral catalysts : Employ Ru-based Shvo catalysts for asymmetric transfer hydrogenation of imine precursors (ee >95%) .
  • Biocatalysis : Use ω-transaminases with pyridoxal-5′-phosphate cofactors to convert ketones to amines under mild conditions .
  • Continuous-flow systems : Enhance reaction control and scalability while minimizing racemization .

What challenges arise in quantifying this compound in complex matrices?

Q. Advanced

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the amine from biological samples .
  • Detection limits : Optimize HPLC-MS parameters (e.g., ESI+ mode, m/z 113) with deuterated internal standards for accuracy .
  • Calibration : Validate linear ranges (0.1–100 µg/mL) and account for matrix effects via standard addition .

How can researchers ensure reproducibility in pharmacological studies involving this compound?

Q. Advanced

  • Standardized protocols : Adopt OECD guidelines for in vitro toxicity assays (e.g., Ames test for mutagenicity) .
  • Blinded studies : Minimize bias in dose-response evaluations.
  • Data sharing : Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .

What methodologies assess the ecological impact of this compound?

Q. Advanced

  • Biodegradation : OECD 301F test to measure 28-day mineralization in aqueous systems .
  • Ecotoxicology : Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests .
  • Soil mobility : Column leaching studies to evaluate persistence and groundwater contamination risks .

What crystallographic techniques determine the structure of this compound derivatives?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve cyclopropyl ring puckering and amine hydrogen bonding (R-factor <5%) .
  • Powder XRD : Monitor polymorph transitions under thermal stress.
  • Computational modeling : Density Functional Theory (DFT) optimizes bond lengths and angles for comparison with experimental data .

How do kinetic studies elucidate reaction mechanisms involving this compound?

Q. Advanced

  • Rate laws : Determine reaction order by varying substrate concentrations (e.g., in nucleophilic substitutions) .
  • Isotope labeling : Use ¹⁵N-labeled amines to track intermediates via MS/MS fragmentation .
  • Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from temperature-dependent kinetic data .

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